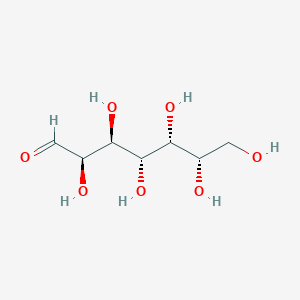
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, which is a type of carbohydrate. This compound is characterized by having multiple hydroxyl groups (-OH) attached to its carbon backbone, making it highly soluble in water and reactive in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal typically involves the oxidation of corresponding polyhydroxy alcohols. One common method is the controlled oxidation of heptane-1,2,3,4,5,6,7-heptol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from simple sugars through a series of enzymatic reactions. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanol.
Substitution: Various esters and ethers depending on the substituent used.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is used as a building block for the synthesis of more complex carbohydrates and glycosides. It serves as a precursor in the synthesis of natural products and pharmaceuticals .
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It is also employed in the development of biosensors for detecting glucose and other sugars.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Industry
作用機序
The mechanism of action of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. In metabolic pathways, it acts as an intermediate in the glycolysis and gluconeogenesis pathways, participating in energy production and storage .
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R,6S)-2,3,4,5,6-Pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less hydroxyl group.
(2R,3S,4S,5R,6S)-2,3,4,5,6,7,8-Heptahydroxyoctanal: A similar compound with one additional carbon and hydroxyl group.
D-Glucose: A common monosaccharide with a similar structure but different stereochemistry.
Uniqueness
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C7H14O7 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7+/m0/s1 |
InChIキー |
YPZMPEPLWKRVLD-PAMBMQIZSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




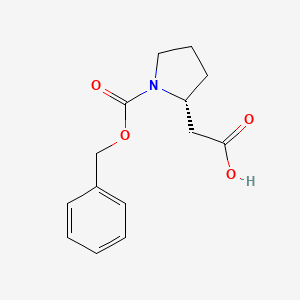
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
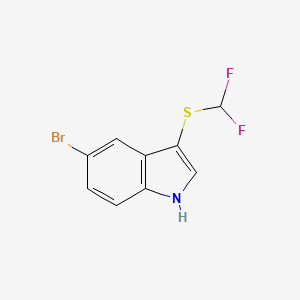
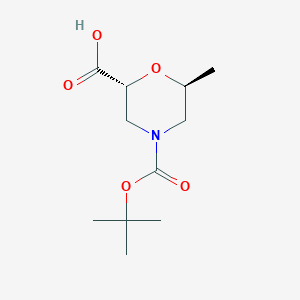
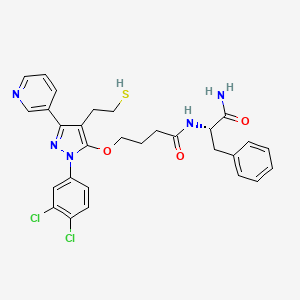
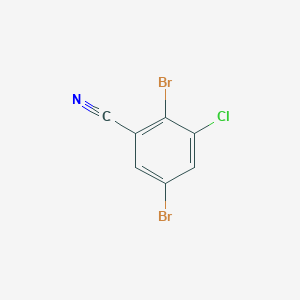
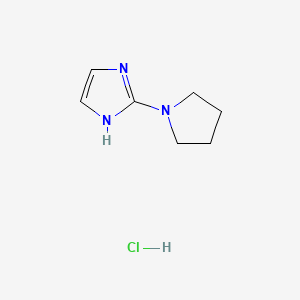
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
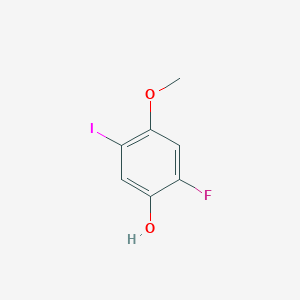

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

